molecular formula C12H17NO4 B12287922 3-Amino-4-(3,4-dimethoxyphenyl)butyric Acid

3-Amino-4-(3,4-dimethoxyphenyl)butyric Acid

Cat. No.: B12287922
M. Wt: 239.27 g/mol
InChI Key: YWZFGUUYMMYYJQ-UHFFFAOYSA-N
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Description

3-Amino-4-(3,4-dimethoxyphenyl)butyric Acid is an organic compound with the molecular formula C12H17NO4 It is a derivative of butyric acid, featuring an amino group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3,4-dimethoxyphenyl)butyric Acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and malonic acid.

    Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 3,4-dimethoxybenzaldehyde and malonic acid in the presence of a base such as piperidine to form 3,4-dimethoxycinnamic acid.

    Reduction: The 3,4-dimethoxycinnamic acid is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 3,4-dimethoxyphenylpropionic acid.

    Amination: Finally, the 3,4-dimethoxyphenylpropionic acid undergoes amination with ammonia or an amine source under suitable conditions to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3,4-dimethoxyphenyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Amino-4-(3,4-dimethoxyphenyl)butyric Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3,4-dimethoxyphenyl)butyric Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxyphenyl)butyric Acid: Similar structure but lacks the amino group.

    3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid: Similar structure but with different substituents on the aromatic ring.

Uniqueness

3-Amino-4-(3,4-dimethoxyphenyl)butyric Acid is unique due to the presence of both an amino group and a dimethoxyphenyl group, which confer distinct chemical properties and biological activities compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

3-amino-4-(3,4-dimethoxyphenyl)butanoic acid

InChI

InChI=1S/C12H17NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(13)7-12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)

InChI Key

YWZFGUUYMMYYJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(CC(=O)O)N)OC

Origin of Product

United States

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